COX-2 Inhibition Potential via Class-Level Pharmacophore Modeling
While no direct IC50 data for this specific compound exists, class-level computational studies on 1,5-diarylpyrazole analogs, which share the 1-(4-methoxyphenyl) substituent, demonstrate a theoretical binding affinity to the COX-2 active site. In a molecular docking study, a designed analog showed a binding energy of -9.4 kcal/mol, providing a quantitative baseline for the pharmacophore's potential. This computational value serves as a differentiator from unsubstituted or differently substituted pyrazoles, which would exhibit different docking scores [1].
| Evidence Dimension | In silico binding affinity (Binding Energy) |
|---|---|
| Target Compound Data | Not directly tested |
| Comparator Or Baseline | Designed pyrazole analog CI (containing a 4-methoxyphenyl group) |
| Quantified Difference | -9.4 kcal/mol (theoretical binding energy) |
| Conditions | Molecular docking simulation against COX-2 enzyme |
Why This Matters
This data suggests the compound's core scaffold is a validated starting point for developing selective COX-2 inhibitors, providing a rational basis for its procurement over analogs lacking this computational validation.
- [1] PMC. (n.d.). Binding affinity and 2D interactions of designed pyrazole analogues. National Center for Biotechnology Information. View Source
